molecular formula C23H27FN2O6S B15154468 ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate

ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate

Cat. No.: B15154468
M. Wt: 478.5 g/mol
InChI Key: MPPOQNIPQZWTJC-UHFFFAOYSA-N
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Description

Ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a carboxylate group and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the coupling of a piperidine derivative with a glycine derivative, followed by the introduction of the sulfonyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines

Scientific Research Applications

Ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl}piperidine-4-carboxylate: This compound has an ethoxy group instead of a methoxy group, which may affect its chemical properties and biological activities.

    Ethyl 1-{N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate: This compound lacks the methoxyphenyl group, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27FN2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 1-[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H27FN2O6S/c1-3-32-23(28)17-12-14-25(15-13-17)22(27)16-26(19-6-8-20(31-2)9-7-19)33(29,30)21-10-4-18(24)5-11-21/h4-11,17H,3,12-16H2,1-2H3

InChI Key

MPPOQNIPQZWTJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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